4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside
Overview
Description
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside is a specialized compound with significant applications in the biomedical sector. It is known for its intricate composition and potential in crafting medicinal solutions that selectively combat viral infections and diverse forms of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside involves several steps. Typically, the process starts with the protection of the hydroxyl groups of rhamnose using isopropylidene to form 2,3-o-isopropylidene-rhamnose. This intermediate is then reacted with 4-methylphenyl thiol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures and is capable of scaling from kilograms to metric tons.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside has a wide range of applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit viral replication by interfering with viral enzymes and to induce apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 6-deoxy-2,3-o-isopropylidene-1-thio-alpha-l-mannopyranoside
- 4-Methylphenyl 4-o-benzyl-1-thio-alpha-l-rhamnpyranoside
- 4-Methylphenyl 2,3,4-tri-o-acetyl-1-thio-alpha-l-rhamnpyranoside
Uniqueness
Compared to similar compounds, 4-Methylphenyl 2,3-o-isopropylidene-1-thio-alpha-l-rhamnpyranoside stands out due to its specific isopropylidene protection, which enhances its stability and reactivity in various chemical reactions. This unique feature makes it particularly valuable in the synthesis of complex carbohydrates and in biomedical research .
Properties
IUPAC Name |
(3aR,4S,6S,7S,7aR)-2,2,6-trimethyl-4-(4-methylphenyl)sulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4S/c1-9-5-7-11(8-6-9)21-15-14-13(12(17)10(2)18-15)19-16(3,4)20-14/h5-8,10,12-15,17H,1-4H3/t10-,12-,13+,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBWYCHINJWQQT-MQFWEAQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)SC3=CC=C(C=C3)C)OC(O2)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)SC3=CC=C(C=C3)C)OC(O2)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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